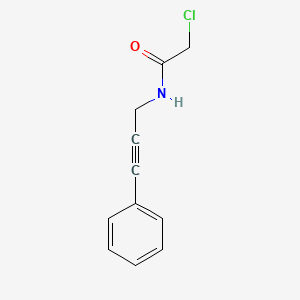

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-(3-phenylprop-2-ynyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLZQHFKKZOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-phenylprop-2-yn-1-amine

The 3-phenylprop-2-yn-1-amine can be prepared by reduction or amination of the corresponding propargyl precursors:

- From 3-phenylprop-2-ynoic acid derivatives: Reduction to the corresponding alcohol followed by conversion to amine via substitution or reductive amination.

- From 3-phenylprop-2-yn-1-ol: Conversion to the corresponding amine via Mitsunobu reaction or via azide intermediates followed by Staudinger reduction.

The propargyl amine is a key nucleophile for subsequent acylation.

Acylation to Form this compound

Reagents and Conditions

- Chloroacetyl chloride is commonly used as the acylating agent.

- The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid generated during acylation.

- The reaction is conducted under nitrogen atmosphere to avoid moisture and side reactions.

Typical Procedure

- Dissolve the propargyl amine (3-phenylprop-2-yn-1-amine) in dry DCM under nitrogen.

- Add a stoichiometric amount of base (e.g., pyridine, 1.1 equiv).

- Slowly add chloroacetyl chloride dropwise at 0°C to control the reaction rate and minimize side reactions.

- Stir the mixture at room temperature for several hours (typically 12 h) to ensure complete acylation.

- Quench the reaction with water or saturated ammonium chloride solution.

- Extract the product into organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

- Purify the crude product by flash column chromatography using silica gel with an eluent gradient of petroleum ether and ethyl acetate.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Propargyl amine synthesis | Reduction/amination of propargyl precursors | Various | 0°C to RT | Several h | 60–90 | Requires careful control of intermediates |

| Acylation with chloroacetyl chloride | Chloroacetyl chloride, pyridine (1.1 equiv) | DCM | 0°C to RT | 12 h | 70–85 | Purification by silica gel chromatography |

| Organoselenium-catalyzed method (alternative) | Organoselenium catalyst, amine, acylating agent | DCM or EtOAc | RT | 6–12 h | Variable | Mild conditions, less common |

| Propargyl/allenyl isomerization (related) | Trichloroacetonitrile, DBU, molecular sieves | DCM | RT | 24 h | 90+ | For cyclized derivatives, not direct |

Research Findings and Considerations

- Reaction Efficiency: The classical acylation method with chloroacetyl chloride provides good yields (70–85%) and is reproducible, making it the preferred method in synthetic organic chemistry for this compound class.

- Purity and Isolation: Flash chromatography on silica gel using petroleum ether/ethyl acetate gradients is effective for purification.

- Side Reactions: Potential side reactions include hydrolysis of chloroacetyl chloride and over-acylation; controlling temperature and stoichiometry minimizes these.

- Catalytic Methods: Emerging catalytic methods offer milder conditions but require further optimization for this specific compound.

- Substituent Effects: Electron-withdrawing or donating groups on the phenyl ring can influence nucleophilicity and reaction rate, as observed in related propargyl amide syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Cyclization Reactions: The compound can undergo ipso-cyclization in the presence of catalysts like ZnBr2 and oxidizing agents like Oxone.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cyclization Reactions: ZnBr2 and Oxone are used as catalysts and oxidizing agents, respectively.

Major Products Formed

Substitution Reactions: The major products are N-substituted acetamides.

Cyclization Reactions: The major products are spirocyclic compounds, such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylpropynyl moiety allows for π-π interactions with aromatic residues in the target proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Influence on Applications: Alachlor and Dimethenamid feature bulky alkyl/heterocyclic groups, optimizing herbicidal activity through soil mobility and target binding . The propargyl group in the target compound may enhance reactivity in cross-coupling reactions or serve as a pharmacophore in drug design, similar to propargylamine derivatives used in neurology . Electron-withdrawing groups (e.g., nitro, cyano in ) increase polarity, favoring solubility in polar solvents for synthetic intermediates.

Crystallinity and Conformation :

- Substituents like dichlorophenyl groups induce steric effects, leading to varied dihedral angles and hydrogen-bonding patterns in crystal structures (e.g., 54.8°–77.5° dihedral angles in dichlorophenyl acetamide derivatives) .

Biologische Aktivität

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, an acetamide functional group, and a phenylpropynyl moiety, which contribute to its unique reactivity and biological interactions. Its molecular formula is CHClN, with a molecular weight of approximately 223.68 g/mol.

The primary mechanism of action for this compound involves enzyme inhibition. The compound binds to specific active sites on target enzymes, blocking their activity through the formation of non-covalent interactions. The phenylpropynyl group facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that those with halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative strains like Escherichia coli and yeasts like Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |

|---|---|---|---|

| 2-chloro-N-(4-fluorophenyl)acetamide | Effective | Less effective | Moderate |

| 2-chloro-N-(3-bromophenyl)acetamide | Highly effective | Less effective | Moderate |

| This compound | Under investigation | Not yet determined | Not yet determined |

Pharmacological Potential

The compound is under investigation for various pharmacological activities, including:

Anti-inflammatory Properties: Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting specific pro-inflammatory pathways.

Anticancer Activity: The structural features of this compound suggest potential efficacy in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted acetamides for their biological activities. The study utilized quantitative structure–activity relationship (QSAR) analysis to predict the efficacy of different compounds based on their structural attributes. The findings highlighted that the presence of halogenated substituents significantly influenced antimicrobial potency, emphasizing the importance of molecular modifications in enhancing biological activity .

Comparative Analysis

When compared to structurally similar compounds, such as 2-chloro-N-propargylacetamide and N-(3-phenylprop-2-yn-1-yl)acetamide, this compound exhibits unique properties due to its chloro substitution. This modification not only enhances its reactivity but also improves its binding affinity for biological targets.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(3-phenyprop-2-yn-1-yl)acetamide | Chloro and phenyl groups | Potential antimicrobial and anticancer |

| 2-chloro-N-propargylacetamide | Lacks phenyl group | Limited biological activity |

| N-(3-phenyprop-2-yn-1-yl)acetamide | No chloro substitution | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide, and how can purity be ensured?

- Methodology : A common approach involves coupling 3-phenylprop-2-yn-1-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen. For milder conditions, carbodiimide-based coupling agents like EDCI with DMAP catalysis can be used to minimize side reactions .

- Purity Control : Post-synthesis purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is recommended. Confirm purity using HPLC-UV (>95% peak homogeneity) and mass spectrometry (HRMS for molecular ion validation) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the chloroacetamide moiety (δ ~4.2 ppm for CHCl, δ ~167 ppm for C=O) and the propargyl-phenyl group (aromatic protons at δ 7.2–7.5 ppm, acetylenic protons at δ ~2.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the exact mass of CHClNO (calculated [M+H]: 237.0424) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Variables to Test :

- Solvent : Compare DCM vs. acetonitrile for solubility and reactivity.

- Catalyst : Evaluate EDCI vs. DCC for coupling efficiency .

- Temperature : Optimize between 0°C (to suppress side reactions) and room temperature.

- Scalability : Transition from batch to continuous flow reactors for improved mixing and heat transfer, as demonstrated in analogous chloroacetamide syntheses .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Case Example : If NMR shows unexpected peaks, re-examine reaction conditions for potential byproducts (e.g., hydrolysis of the chloroacetamide group under acidic/basic conditions). Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Cross-Validation : Combine multiple techniques (e.g., FTIR for C=O stretch at ~1650 cm, X-ray crystallography for absolute configuration if crystals are obtainable) .

Q. What computational strategies are suitable for predicting biological activity or reactivity?

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The propargyl group may participate in π-π stacking or hydrogen bonding .

- DFT Calculations : Analyze electrophilic/nucleophilic sites via molecular electrostatic potential (MEP) maps. The chloroacetamide’s Cl atom is a potential leaving group in substitution reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Assays : Perform accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C based on analogous acetamides) .

- Storage Recommendations : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Palladium-Catalyzed Reactions : The propargyl group may act as a ligand or participate in Sonogashira couplings. Monitor reactivity via F NMR if fluorinated analogs are synthesized .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines), correlating with Hammett parameters for electronic effects .

Methodological Notes

- Data Reproducibility : Always include internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and triplicate measurements for quantitative analysis .

- Contradictory Evidence : If literature reports conflicting biological activities, validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition) and check for impurities via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.